9-(4-Methoxyphenyl)-9h-purine-2,6-diamine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
49753-42-6 |
|---|---|
Molekularformel |
C12H12N6O |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
9-(4-methoxyphenyl)purine-2,6-diamine |
InChI |
InChI=1S/C12H12N6O/c1-19-8-4-2-7(3-5-8)18-6-15-9-10(13)16-12(14)17-11(9)18/h2-6H,1H3,(H4,13,14,16,17) |
InChI-Schlüssel |
QJNZHIBMALXZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N |
Herkunft des Produkts |
United States |
The Enduring Significance of Purine Scaffolds in Medicinal Chemistry Research
The purine (B94841) scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of fundamental importance in medicinal chemistry. nih.govresearchgate.net These structures are integral components of essential biomolecules, including DNA, RNA, and adenosine (B11128) triphosphate (ATP), making them ubiquitous in the metabolic and signaling processes of all living organisms. nih.govmdpi.com This inherent biological relevance has positioned purine derivatives as a promising and extensively investigated class of compounds in drug discovery. nih.gov
The versatility of the purine ring, with its multiple reactive centers, allows for a wide range of chemical modifications. nih.gov This structural adaptability enables the synthesis of diverse libraries of purine-based compounds, which have been explored for a multitude of therapeutic applications. Research has demonstrated the potential of purine derivatives as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govresearchgate.net Many FDA-approved drugs, such as the leukemia inhibitor Clofarabine, are built upon a purine core, highlighting the scaffold's success in clinical applications. nih.gov The ability of these compounds to mimic endogenous ligands allows them to interact with a wide array of biological targets, particularly enzymes like kinases, which play crucial roles in cellular signaling pathways. mdpi.com
The 9h Purine 2,6 Diamine Core: a Privileged Structure in Drug Discovery
Within the broader class of purine (B94841) derivatives, the 9H-purine-2,6-diamine core is recognized as a "privileged structure" in drug discovery. This term is used to describe molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. The 2,6-diaminopurine (B158960) structure provides a versatile template for developing potent and selective inhibitors of various enzymes, particularly cyclin-dependent kinases (CDKs). nih.gov
The strategic placement of amino groups at the C2 and C6 positions of the purine ring allows for critical hydrogen bonding interactions within the active sites of target proteins. This substitution pattern is a key feature in the design of numerous kinase inhibitors. For instance, novel 2,6,9-substituted purine derivatives have been identified as potent and selective inhibitors of CDK1/cyclin B. The development of synthetic methodologies to selectively substitute at the 2-, 6-, and 9-positions has been a significant focus, enabling the creation of large libraries of compounds for screening against various therapeutic targets. nih.gov The synthesis often begins from 2,6-dichloropurine (B15474), where sequential and selective nucleophilic substitution reactions are employed to introduce the desired functionalities. researchgate.net
Rationale for the 4 Methoxyphenyl Substitution at the N9 Position
Strategic Approaches to the Synthesis of this compound
The primary synthetic routes to this compound involve a multi-step process that typically begins with a pre-functionalized purine scaffold. The key challenges in the synthesis are achieving regioselectivity in the substitution reactions and ensuring the efficient formation of the desired C-N bonds.
A common and effective strategy for the synthesis of 2,6-diaminopurine (B158960) derivatives is the sequential nucleophilic aromatic substitution (SNAr) on 2,6-dichloropurine (B15474). This precursor is readily available and offers two reactive sites for functionalization. The differing reactivity of the chlorine atoms at the C-2 and C-6 positions allows for a stepwise and controlled introduction of substituents. The leaving group ability of halides on the purine system decreases in the order of C-6 > C-2, making the C-6 position more susceptible to initial nucleophilic attack. arkat-usa.org
Alkylation of purines, generally performed after forming an anion with a base, can be complex and often results in a mixture of N-alkylated products, primarily at the N-7 and N-9 positions. researchgate.net However, specific reaction conditions can be optimized to favor N-9 regioselectivity. researchgate.net For instance, studies on the glycosylation of 6-chloropurine (B14466) and 2,6-dichloropurine have focused on controlling the N-7/N-9 isomer distribution. nih.gov
Following the establishment of the N9-substituent, the subsequent steps involve the selective amination of the C-2 and C-6 positions. The higher reactivity of the C-6 chloro group allows for its selective displacement by a primary or secondary amine. arkat-usa.orgresearchgate.net This reaction is often carried out by heating the 9-substituted-2,6-dichloropurine with the desired amine in a suitable solvent like n-butanol.
The introduction of the second amino group at the C-2 position generally requires more forcing conditions, such as acid catalysis and higher temperatures. arkat-usa.orgresearchgate.net For example, the substitution of the second chlorine by aromatic amines can be achieved under acid-catalyzed conditions using TMSCl in n-BuOH at 120 °C. arkat-usa.org This stepwise approach allows for the synthesis of unsymmetrically substituted 2,6-diaminopurines.
An alternative strategy involves the reaction of 9-aryl-6-cyanopurines with primary amines. semanticscholar.org This method provides a different route to functionalized purines, where the cyano group at the C-6 position is transformed into an amino or other functional group.
The synthesis of analogues of this compound often employs more advanced synthetic methodologies to introduce a wider range of functional groups. These methods can include transition metal-catalyzed cross-coupling reactions, which offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
For instance, the synthesis of 2-aryl-substituted purine derivatives has been achieved through Suzuki-type Pd(0) coupling reactions. nih.gov This allows for the introduction of various aryl groups at the C-2 position, expanding the chemical diversity of the purine library. Other cross-coupling reactions such as Negishi, Stille, and Sonogashira reactions are also widely used for the functionalization of the purine core. researchgate.net
Furthermore, direct C-H cyanation of purines has been developed as a transition-metal-free method to introduce a cyano group, which can then be further manipulated into other functional groups. mdpi.com This regioselective cyanation typically occurs on the electron-rich imidazole (B134444) motif of the purine ring. mdpi.com
Construction via Selective Nucleophilic Substitution on 2,6-Dichloropurine Precursors
Methodological Considerations in the Synthesis of this compound Derivatives
The synthesis of this compound derivatives requires careful consideration of reaction conditions to achieve the desired regioselectivity and yield. The choice of catalysts, ligands, bases, and solvents plays a crucial role in the outcome of the reactions.
Palladium-catalyzed coupling reactions are indispensable in modern organic synthesis for the construction of complex molecules, including purine derivatives. The Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling are two of the most prominent examples.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction is particularly useful for the synthesis of aryl amines and has been widely applied in the preparation of substituted purines. rug.nlnih.gov The reaction typically involves an aryl halide, an amine, a palladium catalyst, a suitable ligand, and a base. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates and milder conditions. wikipedia.org
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction is known for its mild reaction conditions and tolerance of a broad range of functional groups. researchgate.netwikipedia.org In the context of purine synthesis, the Suzuki reaction is employed to introduce aryl or vinyl substituents at various positions on the purine ring. nih.govmdpi.com
Table 1: Key Palladium-Catalyzed Coupling Reactions in Purine Synthesis
| Reaction Name | Bond Formed | Key Reagents | Typical Application in Purine Synthesis |
|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | Aryl halide, Amine, Pd catalyst, Ligand, Base | Introduction of amino groups at C-2 and C-6 positions. |
| Suzuki-Miyaura Coupling | C-C | Organoboron species, Organic halide, Pd catalyst, Base | Introduction of aryl or vinyl groups at various positions. |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govcapes.gov.br In the context of purine chemistry, microwave irradiation has been successfully employed for the synthesis of various derivatives, including those structurally related to this compound. nih.govnih.govnih.gov
The synthesis of 9-aryl-substituted purines can be efficiently achieved through microwave-assisted protocols. A general approach involves the condensation of a suitable pyrimidine (B1678525) precursor with an appropriate arylating agent under microwave irradiation. For instance, the synthesis of 8-arylmethyl-9H-purin-6-amines has been accomplished in a one-pot reaction by irradiating a mixture of an aryl acetic acid, an aminopyrimidine, and triphenyl phosphite (B83602) in pyridine (B92270) at elevated temperatures. nih.gov This methodology highlights the potential for rapid and efficient construction of the purine core with concomitant C-8 functionalization.
While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the general principles of microwave-assisted synthesis of purine derivatives can be applied. A plausible synthetic route would involve the reaction of 2,6-diaminopurine with a suitable 4-methoxyphenylating agent under microwave irradiation. The advantages of such an approach would likely include a significant reduction in reaction time and an improvement in yield compared to conventional thermal methods.
The table below summarizes typical conditions and outcomes for microwave-assisted synthesis of substituted purine derivatives, which can be extrapolated for the synthesis of the target compound.
| Precursors | Reagents & Conditions | Product Type | Reported Advantages |
| Aryl Acetic Acid, Aminopyrimidine | Triphenyl phosphite, Pyridine, 220°C, 15 min | 8-Arylmethyl-9H-purin-6-amines | One-pot synthesis, high yields |
| 2,6-Dichloropurine, Amines | EtOH, 90°C, 1.5 h | 2-Chloro-N-substituted-9H-purin-6-amines | Rapid, efficient |
| Nitroarenes, Aromatic Amines | KOH, EtOH/H2O, 150°C, 3 min | Azo Dyes (as a model for rapid C-N coupling) | Drastically reduced reaction times |
Direct Regioselective Functionalization Approaches
Direct regioselective functionalization of the purine core represents a highly atom-economical and efficient strategy for the synthesis of diverse purine derivatives. rsc.org These methods avoid the pre-functionalization steps often required in traditional cross-coupling reactions, thereby streamlining the synthetic process. The primary focus of these approaches is the selective activation of C-H bonds at specific positions of the purine ring system.
For 9-substituted purines, the C-8 position is often the most reactive site for electrophilic substitution and C-H activation due to the electron-donating nature of the imidazole nitrogen atoms. dntb.gov.uamdpi.com Direct C-H arylation at the C-8 position of purines has been achieved using various catalytic systems, including palladium and ruthenium catalysts. nih.gov These reactions typically involve the coupling of a purine derivative with an aryl halide in the presence of a suitable catalyst and base.
Another significant advancement in the direct functionalization of purines is C-H cyanation. A method for the direct regioselective C-H cyanation of purines has been developed, which proceeds through a sequential triflic anhydride (B1165640) activation and nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN). dntb.gov.uamdpi.com This approach has been shown to be effective for a variety of purine derivatives, affording 8-cyanated products in good yields. mdpi.com
The regioselectivity of these direct functionalization reactions can be influenced by the substituents already present on the purine ring. For instance, the presence of an electron-donating group at the C-6 position can direct functionalization to the C-2 position. dntb.gov.ua This highlights the potential for controlling the site of functionalization to access a wider range of substituted purine analogues.
The table below provides an overview of direct regioselective functionalization approaches applicable to the purine scaffold.
| Functionalization Type | Position | Catalytic System / Reagents | Substrate Scope |
| C-H Arylation | C-8 | Pd(OAc)2 / CuI / Cs2CO3 | 9-Substituted purines |
| C-H Arylation | ortho- to C-6 aryl | [{RuCl2(benzene)}2] / PPh3 / K2CO3 | 6-Arylpurines |
| C-H Cyanation | C-8 | Triflic anhydride / TMSCN / Base | 9-Substituted purines |
Analytical Techniques for Structural Confirmation in this compound Research
The unambiguous structural elucidation of this compound and its analogues is paramount and is achieved through a combination of modern spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular connectivity, stereochemistry, and three-dimensional structure of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural analysis of purine derivatives.
¹H NMR spectroscopy provides information on the number and chemical environment of protons in the molecule. For this compound, characteristic signals would be expected for the protons on the purine core (C2-H and C8-H, though the C2 position is substituted with an amino group), the methoxy group, and the phenyl ring. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern of the phenyl ring.
¹³C NMR spectroscopy reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the purine and phenyl rings are indicative of their electronic environment.
¹⁵N NMR spectroscopy, although less common, can be a powerful tool for distinguishing between N-7 and N-9 isomers of purines, as the chemical shifts of the nitrogen atoms are highly sensitive to their position in the heterocyclic ring. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net Fragmentation patterns observed in the mass spectrum can offer further structural insights.
X-ray Crystallography provides the definitive three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net A single-crystal X-ray diffraction analysis of this compound would confirm the connectivity of the atoms, the planarity of the purine ring, the orientation of the methoxyphenyl group relative to the purine core, and any intermolecular interactions such as hydrogen bonding in the crystal lattice. nih.govresearchgate.net
The following table summarizes the key analytical techniques and the type of information they provide for the structural confirmation of this compound and its analogues.
| Analytical Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Proton environment and connectivity | Signals for purine C8-H, aromatic protons (AA'BB' system), methoxy protons, and amino protons. |
| ¹³C NMR | Carbon framework | Resonances for all unique carbon atoms in the purine and methoxyphenyl moieties. |
| ¹⁵N NMR | Nitrogen environment | Distinct signals for the different nitrogen atoms, useful for isomeric differentiation. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition | A molecular ion peak corresponding to the exact mass of the compound. |
| X-ray Crystallography | 3D molecular structure and packing | Precise bond lengths, bond angles, and intermolecular interactions. |
Role of the 4-Methoxyphenyl Substituent at the N9-Position on Biological Activity
The N9 position of the purine ring is a critical vector for interaction with the ATP-binding site of many kinases, often extending into a hydrophobic pocket. The choice of an aryl group at this position significantly influences binding affinity and selectivity. nih.gov
The 4-methoxyphenyl group in this compound is significant for several reasons:
Electronic Effects : The methoxy group (-OCH3) is an electron-donating group, which can influence the electron density of the purine ring system and the aryl ring itself. This can modulate the strength of π-π stacking or other non-covalent interactions with amino acid residues in the target protein.
Steric and Conformational Influence : The aryl group at N9 helps to orient the purine core within the binding site. The size and substitution pattern of this group are crucial. In some kinase inhibitors, this N9-substituent projects into a selectivity pocket at the rear of the ATP site, contributing to inhibitor potency and selectivity.
Hydrogen Bonding Potential : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This capability can form a key interaction with hydrogen bond donors (like the backbone NH of a hinge region residue or side chains of other amino acids) within the kinase active site, thereby anchoring the inhibitor and increasing its binding affinity. nih.gov
While direct comparative studies isolating the 4-methoxyphenyl group on this specific 2,6-diaminopurine core are not extensively published, the general principles of N9-aryl substitution in purine-based inhibitors underscore the importance of this moiety for achieving potent and selective biological activity.
Influence of Substituents at the Purine C-2 and C-6 Amine Positions
The C2 and C6 positions of the purine ring are pivotal for establishing key interactions, most notably hydrogen bonds with the hinge region of protein kinases, mimicking the binding of the natural ligand, ATP. Modifications at these positions are a cornerstone of optimizing the potency and selectivity of purine-based inhibitors.
The presence of amino groups at C2 and C6 is a defining feature of the parent compound. The 2,6-diaminopurine scaffold provides two points for hydrogen bonding. SAR studies on related 2,6,9-trisubstituted purines have shown that:
The N6-amino group is often crucial for forming one or more hydrogen bonds with the kinase hinge region. Replacing this with other groups or altering its substitution pattern can drastically reduce activity.
The C2-amino group provides an additional interaction point. However, in some contexts, this position is more tolerant of substitution. Bulky groups at the C2 position can be detrimental to activity, likely due to steric clashes within the ATP binding site. Conversely, smaller or carefully chosen substituents can enhance selectivity for certain kinases over others.
For instance, in the development of certain cyclin-dependent kinase (CDK) inhibitors, maintaining an amino or substituted amino group at C2 is vital for potency, while the C6 position is often used to attach larger side chains that confer selectivity.
Attaching aromatic and heteroaromatic groups to the C2 and C6 amine positions has been a highly successful strategy for developing potent and selective kinase inhibitors. These groups can access additional binding pockets and form supplementary interactions.
At the C6-Position: Studies on various purine scaffolds have demonstrated that substituting the C6-amine with different aryl amines can significantly enhance kinase and cellular potency. It is suggested that these aryl rings engage in favorable hydrophobic or π-stacking interactions with residues lining the hinge region. For example, introducing a (4-methylpiperazin-1-yl)aniline group at C2 and various substituted anilines at C6 has yielded potent inhibitors of oncogenic kinases like Bcr-Abl.
At the C2-Position: The C2 position is also a key site for modification. SAR studies for CDK12 inhibitors based on a 2,6,9-trisubstituted purine scaffold revealed that introducing 6-membered heteroaryl moieties at the C2 position significantly improved inhibitory activity.
| Compound ID (Reference) | C2-Substituent | CDK12/cyclinK IC50 (nM) |
|---|---|---|
| 18a | Phenyl | 413 |
| 18i | 3-Aminopyridyl | 78 |
| 18k | 3-Pyridyl | 68 |
| 18l | 5-Aminopyrimidyl | 61 |
This interactive table summarizes the Structure-Activity Relationship (SAR) for heteroaryl substituents at the C2 position of certain purine derivatives, showing a marked increase in inhibitory activity against CDK12/cyclinK with nitrogen-containing heteroaromatics compared to a simple phenyl group.
These findings indicate that the nitrogen atoms within the heteroaromatic rings at C2 likely form additional, beneficial interactions within the kinase active site, leading to enhanced potency.
Structure-Property Relationships (SPR) in this compound Analogue Development
Beyond just binding affinity (SAR), the development of drug candidates requires careful optimization of physicochemical and pharmacokinetic properties, a field known as Structure-Property Relationships (SPR). For purine-based inhibitors, key considerations include solubility, metabolic stability, and cell permeability.
Solubility : The generally hydrophobic nature of the purine core and its large aromatic substituents can lead to poor aqueous solubility. Strategies to mitigate this include the incorporation of polar functional groups, such as morpholino, piperazino, or hydroxyl groups, into the substituents at the C2, C6, or N9 positions. These groups can improve solubility without compromising binding affinity if placed correctly.
Metabolic Stability : Purine analogues can be subject to metabolic degradation, for example, by cytochrome P450 (CYP) enzymes. Medicinal chemists often address this by modifying metabolically liable sites. For instance, replacing a metabolically unstable phenyl group with a more robust pyridyl group or blocking a site of oxidation with a fluorine atom can enhance metabolic stability and prolong the drug's half-life. In one study of potent purine-based CDK12 inhibitors, compound 30e was found to be highly stable in liver microsomes and lacked significant CYP inhibition, highlighting a favorable SPR profile.
Rational Design Principles for SAR Optimization
The optimization of this compound analogues is guided by several rational design principles, often leveraging computational chemistry and structural biology.
Structure-Based Drug Design (SBDD) : When a crystal structure of the target protein (e.g., a kinase) is available, SBDD is a powerful tool. Molecular docking studies can predict how different analogues will bind to the active site, helping to prioritize the synthesis of compounds that are most likely to form key interactions with hinge residues, hydrophobic pockets, and selectivity-determining regions.
Pharmacophore Hybridization : This strategy involves combining the structural features of two or more known inhibitors to create a new hybrid molecule with potentially improved properties. For example, the 2,6,9-trisubstituted purine scaffold might be combined with a side chain from a different class of kinase inhibitors known to confer high potency or selectivity.
Scaffold Hopping and Bioisosteric Replacement : In some cases, the purine core itself might be replaced with another heterocyclic system that maintains the key interaction points (a "scaffold hop"). More commonly, individual substituents are replaced with bioisosteres—groups with similar steric and electronic properties—to fine-tune the compound's activity and properties. For example, replacing a phenyl ring with a pyridine ring can alter hydrogen bonding capacity and improve solubility.
3D-QSAR (Quantitative Structure-Activity Relationship) : For a series of related compounds, 3D-QSAR models can be built to correlate the compounds' 3D properties (like shape and electrostatic potential) with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, guiding further optimization efforts.
Through the iterative application of these principles, the initial scaffold of this compound can be systematically modified to produce highly potent, selective, and drug-like candidates for therapeutic development.
Molecular Mechanisms and Biological Target Interactions of 9 4 Methoxyphenyl 9h Purine 2,6 Diamine Derivatives
Kinase Target Engagement and Inhibition Mechanisms
Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of 2,6,9-trisubstituted purines have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.govnih.gov The general structure of these inhibitors allows for modifications that can confer selectivity and high potency against specific CDK isoforms. For instance, novel 2,6,9-trisubstituted purines have been designed as potent CDK12 inhibitors, demonstrating strong antiproliferative activity in HER2-positive breast cancer cells that are resistant to trastuzumab. nih.gov
Research into 9H-purine derivatives has led to the discovery of compounds with significant inhibitory activity against CDK9, a key regulator of transcription. nih.gov By using a known CDK2/9 inhibitor as a reference, structure-activity relationship (SAR) studies on a series of 9H-purine compounds identified derivatives with enhanced selectivity for CDK9 over CDK2. nih.gov One such compound, B5, exhibited approximately five-fold greater selectivity towards the CDK9-cyclinT1 complex compared to the CDK2-cyclinE2 complex. nih.gov
The development of these compounds often involves a multi-step synthesis process, starting from a dichloropurine precursor which is then sequentially substituted at the 2, 6, and 9 positions to generate a library of analogs for biological screening. nih.gov
| Compound ID | Target Kinase | Key Features |
| 30d, 30e | CDK12 | Potent antiproliferative activity in trastuzumab-resistant HER2+ breast cancer cells. nih.gov |
| B5 | CDK9 | Approximately five-fold greater selectivity for CDK9/cyclinT1 over CDK2/cyclinE2. nih.gov |
Src Kinase Inhibition
The purine (B94841) scaffold has also been utilized to develop inhibitors of Src family kinases, which are non-receptor tyrosine kinases involved in signaling pathways that control cell proliferation, migration, and angiogenesis. nih.gov A series of 9-(arenethenyl)purines were identified as potent dual inhibitors of both Src and Abl kinases. researchgate.net A key feature of these inhibitors is their ability to bind to the inactive, "DFG-out" conformation of the kinases, a characteristic that distinguishes them from many traditional ATP-competitive inhibitors that target the active "DFG-in" conformation. researchgate.net
Extensive structure-activity relationship (SAR) studies have led to the identification of orally bioavailable inhibitors that have demonstrated efficacy in preclinical models. researchgate.net For example, the inhibitor 9i (AP24226) significantly prolonged the survival of mice in a Bcr-Abl driven leukemia model and induced tumor regression in a Src-dependent xenograft model. researchgate.net
FLT3 and PDGFRα Kinase Inhibition
Trisubstituted purine derivatives have shown significant promise as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor alpha (PDGFRα), both of which are implicated in certain types of leukemia. nih.govmdpi.comkisti.re.kr The design of these inhibitors is often inspired by the chemical structures of known kinase inhibitors. nih.gov
A novel series of 2,6,9-trisubstituted purines has been developed and evaluated for their inhibitory activity against oncogenic kinases, including FLT3-ITD (internal tandem duplication), a common mutation in acute myeloid leukemia (AML). nih.govimtm.cz Within this series, specific compounds have demonstrated high selectivity for their target kinases. For example, compound 5b was identified as a selective inhibitor of FLT-ITD with an IC50 value of 0.38 μM. nih.gov
Furthermore, certain 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have shown inhibitory activity against both PDGFRα and PDGFRβ. mdpi.com Compounds 7 and 10 from this series exhibited inhibitory activity in the range of 36–45% at a concentration of 1 μM. mdpi.com Molecular modeling studies suggest that these compounds can bind to PDGFRα as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors, depending on the substituents. mdpi.com
| Compound ID | Target Kinase(s) | IC50 / % Inhibition |
| 5b | FLT3-ITD | 0.38 μM nih.gov |
| 7 | PDGFRα, PDGFRβ | 36-45% inhibition at 1 μM mdpi.com |
| 10 | PDGFRα, PDGFRβ | 36-45% inhibition at 1 μM mdpi.com |
Casein Kinase 1 Isoform Selectivity (CK1ε vs. CK1δ)
The development of isoform-selective inhibitors for the Casein Kinase 1 (CK1) family has been a significant challenge due to the high degree of homology in their ATP-binding sites. However, structure-based design has led to the discovery of 9-aryl-purine derivatives that exhibit selectivity for CK1ε over CK1δ. nih.gov
Modeling studies have suggested that bulky hydrophobic aryl groups at the N9-position of the purine ring can negatively impact binding to CK1δ, thereby enhancing selectivity for CK1ε. nih.gov This hypothesis was explored through the synthesis of a series of N9-substituted purine analogs. One such derivative, SR-4310, which features a 9-(4-methoxyphenyl) group, was synthesized from 2,6-dichloro-9-(4-methoxyphenyl)-9H-purine. nih.gov
The general synthetic strategy involves the copper-mediated coupling of a dichloropurine with a diaryliodonium salt to introduce the N9-aryl group, followed by sequential nucleophilic substitution at the 6- and 2-positions. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition
The purine scaffold has been incorporated into novel purine-hydrazone derivatives designed as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov The design of these compounds is based on a pharmacophore model that includes a purine core, a linker, and a hydrophobic head group. nih.gov
Structure-activity relationship (SAR) studies have indicated that the nature of the substituent at the N9 position of the purine ring is critical for antiproliferative activity and EGFR inhibition. nih.gov Among various substituents, a cyclopentyl group at the N9 position was found to confer the most significant inhibitory potential against EGFR. nih.gov While the core focus of this article is on the 9-(4-methoxyphenyl) derivative, this finding highlights the importance of the N9-substituent in modulating kinase selectivity and potency.
c-Jun N-terminal kinase (JNK) Inhibition
While specific studies focusing solely on the inhibition of c-Jun N-terminal kinase (JNK) by 9-(4-Methoxyphenyl)-9h-purine-2,6-diamine were not prominently identified in the initial search, the broad applicability of the purine scaffold in kinase inhibitor design suggests that derivatives could potentially be optimized to target JNKs. The general approach to developing purine-based kinase inhibitors involves creating a library of substituted purines and screening them against a panel of kinases, which would include JNKs. The SAR data from such screens would then guide the synthesis of more potent and selective JNK inhibitors.
Modulation of Other Enzymatic Pathways
Derivatives of the 2,6-diaminopurine (B158960) scaffold have been investigated for their potential to modulate various enzymatic pathways critical to cell function and disease progression. While research directly focused on this compound is limited in some areas, studies on structurally related compounds provide insights into the potential activities of this chemical class.
Histone Deacetylase (HDAC) Inhibition
While direct evidence for HDAC inhibition by this compound derivatives is not prominent in the reviewed literature, related heterocyclic structures have been developed as potent HDAC inhibitors. For instance, a series of 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). This highlights the potential of diaminopyrimidine-like scaffolds to interact with the active site of HDACs, suggesting that purine-based analogues could be explored for similar activities.
Folate Pathway Enzyme Inhibition (DHFR, TS, AICARFT)
The folate pathway is a crucial target for antimicrobial and anticancer therapies. Key enzymes in this pathway include Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT). Although specific studies on this compound derivatives as folate pathway inhibitors were not identified in the search, research on other nitrogen-containing heterocyclic compounds is extensive. For example, series of 2,6-diamino-5-[(2-substituted phenylamino)ethyl]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as potential inhibitors of DHFR and TS. One of the most potent compounds in a studied series, featuring a 1-naphthyl substituent, demonstrated inhibitory activity against E. coli and Toxoplasma gondii DHFR. This indicates that the 2,6-diamino substitution pattern on a heterocyclic core is a viable pharmacophore for targeting folate pathway enzymes.
DNA Topoisomerase II Inhibition (Catalytic vs. Poison)
DNA topoisomerase II is a vital enzyme that manages DNA topology and is a validated target for cancer chemotherapy. Inhibitors are typically classified as poisons, which stabilize the enzyme-DNA cleavage complex (e.g., etoposide), or catalytic inhibitors, which prevent enzyme turnover without stabilizing the complex. embopress.org A review of the scientific literature did not yield specific information on the interaction of this compound or its derivatives with DNA topoisomerase II. Research in this area is focused on other chemical scaffolds, such as ellipticine (B1684216) derivatives. embopress.org
Trypanothione Reductase Inhibition
Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, making it an attractive drug target. mdpi.complos.org The enzyme is absent in humans, offering a pathway for selective toxicity. plos.org While TR is a significant focus of antiparasitic drug discovery, the available literature from the conducted searches does not specifically link 2,6-diaminopurine derivatives, including this compound, to the inhibition of this enzyme. nih.govmdpi.comnih.gov Current research on TR inhibitors has identified other chemical classes, including aminopropanone derivatives and various nitrogenous heterocycles. nih.govnih.gov
Receptor-Mediated Biological Effects
Research has shown that derivatives of the 9H-purine scaffold can exert significant biological effects through interactions with various protein kinases, many of which are receptors or key components of receptor-mediated signaling pathways.
Notably, a series of N-(4-((6-(3,5-Dimethoxyphenyl)-9H-purine derivatives have been developed as irreversible covalent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.gov One of the lead compounds, III-30 , demonstrated potent inhibition of FGFR1 and FGFR4 and exhibited strong anti-proliferative activity in cancer cell lines. nih.gov This compound was found to regulate the FGFR-mediated signaling pathway, inducing apoptosis in cancer cells. nih.gov
Furthermore, other 9H-purine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription. A lead compound, B5 , showed significant inhibitory activity against CDK9/cyclinT1 and demonstrated selectivity over CDK2/cyclinE2.
The 2,6,9-trisubstituted purine scaffold has also been explored for its potential to inhibit other kinases critical in cancer signaling pathways, such as Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD).
Below are interactive tables summarizing the inhibitory activities of these purine derivatives.
Table 1: FGFR Inhibition by Purine Derivatives
| Compound | Target | Activity | Reference |
|---|
Table 2: CDK9 Inhibition by 9H-Purine Derivatives
| Compound | Target | Selectivity | Reference |
|---|
Table 3: Multi-Kinase Inhibition by 2,6,9-Trisubstituted Purine Derivatives
| Compound Class | Targets | Therapeutic Area | Reference |
|---|
These findings underscore the versatility of the 9H-purine-2,6-diamine scaffold in generating potent and selective inhibitors that function through receptor-mediated or associated kinase pathways.
Broader Molecular Target Repertoire of Purine-Based Compounds
The purine scaffold is a foundational structure in medicinal chemistry, leading to the development of a diverse array of therapeutic agents that interact with a wide range of biological targets. As a member of the purine class, this compound belongs to a family of compounds with significant potential for biological activity. ontosight.ai The versatility of the purine ring system allows for modifications that can modulate the affinity and selectivity for various enzymes, receptors, and other biomolecules.
Purine derivatives are known to exhibit a wide spectrum of biological activities, including antiviral, anticancer, and immunosuppressive effects. Their structural similarity to endogenous purines, the building blocks of DNA and RNA, allows them to interfere with critical cellular processes. For example, certain purine analogs can inhibit enzymes involved in nucleotide synthesis, which can disrupt cell proliferation, a mechanism often exploited in cancer therapy.
Research into the broader class of purine derivatives has identified numerous molecular targets. A preliminary study on a series of 2,6,9-trisubstituted adenines, which share the core purine structure, demonstrated that modifications at different positions on the purine ring significantly influence binding affinity at human A1, A2A, and A3 adenosine (B11128) receptors. nih.gov For instance, introducing a chlorine atom at the 2-position generally favored interaction with the A2A subtype. nih.gov
Furthermore, the purine structure is a key component in the design of kinase inhibitors. Recently, a series of N-(4-((6-(3,5-Dimethoxyphenyl)-9H-purine derivatives were synthesized and identified as irreversible covalent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.gov One of the lead compounds from this series demonstrated potent inhibition of enzyme activity and anti-proliferative effects against cancer cell lines by regulating FGFR-mediated signaling and promoting apoptosis. nih.gov
The diverse biological activities of purine derivatives are summarized in the table below, showcasing the broad range of molecular targets for this class of compounds.
| General Target Class | Specific Examples | Potential Therapeutic Application |
| Receptors | Adenosine Receptors (A1, A2A, A2B, A3) | Anti-inflammatory, Neuroprotective, Cardioprotective |
| Enzymes | Kinases (e.g., FGFR) | Anticancer |
| Enzymes in nucleotide synthesis | Anticancer, Antiviral | |
| Nucleic Acids | DNA and RNA | Antiviral, Anticancer |
This broad repertoire highlights the therapeutic potential inherent in the purine scaffold. While specific data for this compound is currently unavailable for the requested adenosine and corticotropin-releasing hormone receptors, its core structure suggests that it could be a candidate for investigation against a variety of biological targets.
Preclinical Biological Evaluation and Phenotypic Screening of 9 4 Methoxyphenyl 9h Purine 2,6 Diamine Derivatives
In Vitro Anti-Proliferative Activity in Cancer Cell Lines
The potential of 9-(4-Methoxyphenyl)-9H-purine-2,6-diamine derivatives as anti-cancer agents has been explored through various in vitro studies. These studies assess the compounds' ability to inhibit the growth of cancer cells, perturb the cell cycle, and induce programmed cell death.
The anti-proliferative potency of purine (B94841) derivatives has been evaluated against a range of human cancer cell lines. For instance, certain pyrazolo[3,4-b]pyridine derivatives incorporating a 4-methoxyphenyl (B3050149) group have demonstrated significant cytotoxic effects. mdpi.com Compound 9a in one study showed potent activity against Hela (cervical cancer) cells, while compound 14g was notably effective against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. mdpi.com The half-maximal inhibitory concentrations (IC50) for these compounds were found to be in the low micromolar range, indicating substantial anti-proliferative capabilities. mdpi.com
Similarly, other studies on related 2,6-diamino-substituted purine derivatives have reported dose-dependent growth suppression in MCF-7 and HCT-116 cells. nih.gov These findings underscore the potential of this chemical scaffold in targeting diverse tumor types. The anti-proliferative effects of these compounds are often compared to established chemotherapy agents like doxorubicin (B1662922) to gauge their relative potency. mdpi.com
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
|---|---|---|---|---|---|
| Derivative 9a | Hela | Cervical Cancer | 2.59 | Doxorubicin | 2.35 |
| Derivative 14g | MCF-7 | Breast Cancer | 4.66 | Doxorubicin | 4.57 |
| Derivative 14g | HCT-116 | Colorectal Cancer | 1.98 | Doxorubicin | 2.11 |
A key mechanism through which purine derivatives exert their anti-proliferative effects is by disrupting the normal progression of the cell cycle. Research has shown that these compounds can cause cancer cells to arrest in specific phases of the cell cycle, thereby preventing their division and proliferation.
Several studies on 2,6-diamino-substituted purine derivatives have demonstrated that they can induce cell cycle arrest in the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, leading to a halt in proliferation. nih.gov For example, reversine, a related 2,6-diamino-substituted purine, is known to inhibit Aurora kinases, which are crucial for mitotic regulation. nih.gov Other analyses of pyrazolo[3,4-b]pyridine derivatives have shown cell cycle arrest at either the S phase or the G2/M phase, depending on the specific compound and the cancer cell line being tested. mdpi.com This interference with the cell cycle is a hallmark of many anti-cancer drugs and suggests a targeted mechanism of action for these purine derivatives. mdpi.comnih.gov
In addition to halting the cell cycle, this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. This is a critical feature for an anti-cancer agent, as it leads to the elimination of malignant cells.
Studies have shown that these compounds can trigger apoptosis through the mitochondrial (intrinsic) pathway. nih.govmdpi.com This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to changes in the mitochondrial membrane potential and the activation of caspases, which are enzymes that execute the apoptotic process. nih.govmdpi.com For instance, one study found that a purine derivative could regulate the FGFR-mediated signaling pathway and the mitochondrial apoptotic pathway to promote cancer cell apoptosis. nih.gov
Another major route for apoptosis induction is the lysosomal pathway. This mechanism involves the permeabilization of the lysosomal membrane and the release of lysosomal proteases, such as cathepsins, into the cytoplasm. nih.gov These proteases can then activate other apoptotic signals, leading to cell death. nih.gov While the involvement of the mitochondrial pathway has been documented for some purine derivatives, the specific role of the lysosomal pathway in the apoptotic activity of this compound derivatives requires further investigation.
The modulation of histone acetylation is an important epigenetic mechanism that can influence gene expression and is a target for cancer therapy. Histone deacetylase (HDAC) inhibitors can increase histone acetylation, leading to changes in the expression of genes involved in cell cycle arrest and apoptosis. mdpi.com While various chemical compounds, including some amino acid derivatives, have been identified as HDAC inhibitors, there is currently limited direct evidence in the scientific literature to suggest that this compound or its closely related derivatives function by directly modulating histone acetylation levels. nih.gov This area remains a potential avenue for future research to fully elucidate the mechanisms of action of this class of compounds.
Evaluation of Anti-Parasitic Activity
Beyond their anti-cancer properties, derivatives of this compound have been investigated for their potential to treat infectious diseases, particularly those caused by protozoan parasites.
Trypanosoma brucei is the parasite responsible for Human African Trypanosomiasis, also known as sleeping sickness, a fatal disease if left untreated. nih.gov There is an urgent need for new, effective, and safer drugs to combat this neglected tropical disease. nih.gov
Medicinal chemistry efforts have identified diaminopurine derivatives as a promising chemotype for the development of inhibitors against T. brucei. nih.gov Structure-activity relationship studies have been conducted on various N2- and N6-substituted 9H-purine-2,6-diamines to optimize their potency and pharmacological properties. nih.gov These studies have led to the identification of lead compounds with significant in vitro activity against the parasite, often with submicromolar efficacy. nih.govrsc.orglshtm.ac.uk The potency of these compounds is typically measured by their half-maximal effective concentration (EC50).
| Compound Type | EC50 (µM) |
|---|---|
| Adamantane Derivative 4c | 0.16 |
| Long-chain 1,2-diamines | Submicromolar range |
The research into these diaminopurine compounds has demonstrated their potential to yield potent lead compounds for further development into anti-trypanosomal drugs. nih.gov
Activity Against Leishmania donovani Amastigotes
Leishmania donovani is the causative protozoan parasite for visceral leishmaniasis, a severe systemic disease. The amastigote stage of the parasite resides and multiplies within host macrophages, making it the clinically relevant target for antileishmanial drugs. A review of available scientific literature did not yield specific data on the activity of this compound or its direct derivatives against L. donovani amastigotes. While various heterocyclic compounds are under investigation for leishmanicidal properties, dedicated studies focusing on this particular purine derivative were not found.
| Compound/Derivative | Target Organism | Assay Type | Activity Metric (e.g., IC50, EC50) | Source |
| This compound | Leishmania donovani (Amastigotes) | Not Applicable | Data not available | N/A |
Anti-malarial Properties Against Plasmodium falciparum
Plasmodium falciparum is the deadliest species of protozoan parasite that causes malaria in humans. The urgent need for new antimalarial agents is driven by the emergence and spread of resistance to existing drugs. Research into novel chemical scaffolds is ongoing, with purine analogues being a class of interest due to their role in essential parasite metabolic pathways. However, specific preclinical data evaluating the anti-malarial activity of this compound or its derivatives against P. falciparum were not identified in the reviewed literature. Studies on 2,6,9-trisubstituted purines have explored their potential as antimalarial agents, but specific structure-activity relationships for 9-aryl substitutions, such as the 4-methoxyphenyl group, have not been detailed. researchgate.net
| Compound/Derivative | Target Organism | Assay Type | Activity Metric (e.g., IC50) | Source |
| This compound | Plasmodium falciparum | Not Applicable | Data not available | N/A |
Assessment of Other Biological Activities in Preclinical Models
Cardiomyogenesis Inducing Potential
The potential for small molecules to induce the differentiation of stem or progenitor cells into cardiomyocytes holds significant promise for regenerative medicine and the treatment of heart disease. Substituted 2,6-diaminopurines have been investigated for this property as structural analogs of reversine, a compound known to induce the dedifferentiation of lineage-committed cells. arkat-usa.orgnih.gov
Research in this area has involved the synthesis of libraries of 2,6-diamino-substituted purines to screen for cardiomyogenic activity. arkat-usa.orgresearchgate.net Within such a library, a structural isomer of the target compound, N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine, was synthesized. researchgate.net The synthesis was part of a broader effort to test various derivatives for their potential to support cardiomyogenic cell differentiation. arkat-usa.orgresearchgate.net While the synthesis of this related compound is confirmed, the specific outcomes of its biological evaluation for inducing cardiomyogenesis were not detailed in the available literature.
| Compound/Derivative | Cell Model | Biological Effect | Outcome | Source(s) |
| N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine | C2C12 myoblasts | Cardiomyogenic Differentiation | Data not available | arkat-usa.orgresearchgate.net |
Interferon-Inducing Capacity
Interferons (IFNs) are a group of signaling proteins that play a crucial role in the innate immune response, particularly in orchestrating antiviral defenses. Small molecules capable of inducing IFN production are of therapeutic interest for viral infections and other diseases. While the immunomodulatory activities of some purine derivatives, such as certain nucleoside phosphonates, have been explored, no specific research findings on the interferon-inducing capacity of this compound or other 9-aryl-2,6-diaminopurines were found in the reviewed scientific literature.
| Compound/Derivative | Cell/Animal Model | Assay Type | IFN Induction Level | Source |
| This compound | Not Applicable | Not Applicable | Data not available | N/A |
Anti-Bacterial and Anti-Fungal Properties
The discovery of new antimicrobial agents is a global health priority. Although various purine and pyrimidine (B1678525) analogs have been synthesized and evaluated for their potential as antibacterial and antifungal agents, specific data for this compound are lacking. researchgate.netacs.org Studies on related substituted purine derivatives have occasionally reported antimicrobial activity, but a clear structure-activity relationship for 9-aryl derivatives in this context has not been established in the public domain literature. nih.gov
| Compound/Derivative | Target Organism | Activity Metric (e.g., MIC) | Source |
| This compound | Bacteria / Fungi | Data not available | N/A |
Anti-Viral Activity (e.g., Herpes Simplex Virus Type 1)
The purine scaffold is central to many established antiviral nucleoside analogues. nih.gov The 2,6-diaminopurine (B158960) core, in particular, has been incorporated into molecules with significant antiviral properties. For instance, (S)-9-(3-Hydroxy-2-phosphonylmethoxypropyl)-2,6-diaminopurine (HPMPDAP), a derivative with an acyclic phosphonate (B1237965) side chain at the 9-position, has been shown to be an effective inhibitor of Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). nih.gov This demonstrates that the 2,6-diaminopurine moiety can serve as a key pharmacophore for anti-herpesvirus activity.
However, a review of the literature did not yield specific data on the anti-HSV-1 activity of derivatives where the 9-position is substituted with an aryl group, such as the 4-methoxyphenyl moiety. While broad-spectrum antiviral activity has been reported for other classes of 2,6-diaminopurine derivatives, dedicated studies on 9-aryl substituted versions against HSV-1 are not available. nih.govnih.gov
| Compound/Derivative | Virus | Cell Line | Activity Metric (e.g., IC50) | Source |
| This compound | Herpes Simplex Virus Type 1 (HSV-1) | Not Applicable | Data not available | N/A |
| (S)-9-(3-Hydroxy-2-phosphonylmethoxypropyl)-2,6-diaminopurine (HPMPDAP) | HSV-1, HSV-2 | Various | Effective Inhibitor | nih.gov |
Computational Chemistry and Molecular Modeling in Research on 9 4 Methoxyphenyl 9h Purine 2,6 Diamine Derivatives
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial for understanding the mechanism of action of purine (B94841) derivatives, which often function as kinase inhibitors. nih.gov By simulating the interaction between the ligand and the target's binding site, researchers can elucidate the structural basis of its activity. lut.firesearchgate.net
Molecular docking studies on purine derivatives, particularly those targeting protein kinases like Epidermal Growth Factor Receptor (EGFR), have successfully predicted their binding modes. researchgate.netresearchgate.net These compounds typically occupy the ATP-binding pocket of the kinase domain. The purine core acts as a scaffold, mimicking the adenine (B156593) base of ATP, and forms crucial interactions with the hinge region of the protein.
For instance, in docking simulations of purine analogs into the EGFR active site (PDB ID: 1M17), the purine ring system is positioned to form key hydrogen bonds with backbone residues. researchgate.netbbrc.in The N1 of the purine often acts as a hydrogen bond acceptor from a backbone NH group, while the 6-amino group can act as a hydrogen bond donor to a backbone carbonyl group. nih.gov The substituent at the N-9 position, such as the 4-methoxyphenyl (B3050149) group, extends into a hydrophobic pocket, contributing to the binding affinity and selectivity. mdpi.com
Key amino acid residues frequently identified as interacting with purine-based inhibitors in the EGFR active site include:
Hinge Region: Methionine 769 (Met769) is a critical residue, with its backbone amide forming a hydrogen bond with the purine core. researchgate.netbbrc.in
Hydrophobic Pockets: Residues like Leucine 764 (Leu764), Valine 702 (Val702), and Alanine 719 (Ala719) often form hydrophobic interactions with the purine scaffold and its substituents.
Gatekeeper Residue: The "gatekeeper" residue (Threonine 790 in wild-type EGFR) is crucial for determining inhibitor specificity. The size and nature of this residue influence which ligands can be accommodated in the binding pocket.
The stability of the protein-ligand complex is determined by a combination of non-covalent interactions. nih.govnih.gov For 9-(4-methoxyphenyl)-9H-purine-2,6-diamine and its derivatives, these interactions are paramount for their inhibitory activity.
Hydrogen Bonding: As mentioned, hydrogen bonds are fundamental to the binding of purine inhibitors. acs.org They provide directional interactions that anchor the ligand in the correct orientation within the active site. The 2-amino and 6-amino groups of the core structure are primary sites for hydrogen bonding with the protein backbone in the hinge region. researchgate.net
Metal Coordination Interactions: While less common for this specific class of purine inhibitors which typically target the ATP site, in some metalloenzymes, ligands can coordinate with a metal ion (e.g., Mg²⁺) in the active site. Docking studies can predict and analyze such interactions if a relevant metal cofactor is present.
| Interaction Type | Key Structural Feature | Interacting Protein Residues (Example: EGFR) | Reference |
| Hydrogen Bonding | Purine N1, 2-amino group, 6-amino group | Met769, Gln767, Cys773 | researchgate.net, bbrc.in |
| Hydrophobic | 9-(4-Methoxyphenyl) group, Purine ring | Leu764, Val702, Ala719, Leu820 | mdpi.com, nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that determine potency. nih.govnih.gov
Three-dimensional QSAR (3D-QSAR) methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a correlation with their biological activity. nih.govresearchgate.net Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. nih.gov
In studies on 2,6,9-trisubstituted purine derivatives, CoMFA models have been developed to explain their cytotoxic effects on cancer cell lines. nih.govnih.gov These models demonstrate that steric properties often play a more significant role than electrostatic properties. nih.govnih.gov For example, a CoMFA model for cytotoxicity showed that steric factors contributed 70% to the model, while electrostatic factors contributed 30%. nih.govresearchgate.net
The results are often visualized as contour maps:
Steric Contour Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where bulky groups decrease activity. For many purine derivatives, bulky substituents at the C-2 position are found to be unfavorable for activity, as indicated by yellow contours in this region. nih.govnih.gov
Electrostatic Contour Maps: Blue contours highlight areas where positive charges are favorable, while red contours indicate where negative charges are beneficial.
These maps provide a visual guide for medicinal chemists to design new derivatives with enhanced activity. researchgate.net
The primary goal of QSAR is to develop robust and predictive models. researchgate.net A successful model, once validated, can be used to screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity.
For a series of 9H-purine derivatives developed as EGFR inhibitors, a statistically significant 3D-QSAR model was constructed. researchgate.net The predictive power of such models is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_pred). High values for these metrics indicate a reliable and predictive model.
Studies on 2,6,9-trisubstituted purines have yielded models showing that an arylpiperazinyl group at the C-6 position is beneficial for cytotoxic activity, while bulky groups at the C-2 position are detrimental. nih.govnih.gov Such findings are critical for the optimization of lead compounds.
| QSAR Model | Target/Activity | Key Findings | Reference |
| CoMFA | Cytotoxicity (HL-60 cells) | Steric properties are dominant (70%). Bulky groups at C-2 are unfavorable. | nih.gov, nih.gov |
| CoMSIA | EGFR Inhibition | Electrostatic and hydrogen bond donor/acceptor fields are important for activity. | researchgate.net |
Free Energy Calculations and Binding Affinity Predictions
While molecular docking provides a static picture of the binding pose and QSAR predicts activity based on correlations, free energy calculations offer a more quantitative prediction of the binding affinity (ΔG_bind). nih.gov These methods are computationally more intensive but provide a deeper thermodynamic understanding of the protein-ligand interaction.
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used "end-point" methods. researchgate.net They calculate the binding free energy by combining the molecular mechanics energy of the complex with continuum solvation models and entropy calculations. acs.org
The binding free energy (ΔG_bind) is typically decomposed into several components:
ΔE_vdw: Van der Waals energy
ΔE_elec: Electrostatic energy
ΔG_solv: Solvation free energy (composed of polar and nonpolar contributions)
-TΔS: Entropic contribution
This breakdown helps to identify the key driving forces for binding. researchgate.net For purine derivatives, both electrostatic and van der Waals (hydrophobic) interactions are expected to be major contributors to the binding free energy. MM/GBSA is frequently used to rescore and refine the results from molecular docking, helping to eliminate false positives and provide a more accurate ranking of potential inhibitors before their synthesis and experimental testing. researchgate.net
In Silico ADME Profiling and Drug-Likeness Assessment (academic prediction)
Computational, or in silico, ADME profiling involves the use of sophisticated algorithms and models to predict the pharmacokinetic properties of a compound. These predictions are based on the molecule's structural features and physicochemical properties. For this compound and its derivatives, this analysis is pivotal in understanding their potential as orally administered therapeutic agents.
A cornerstone of drug-likeness assessment is the evaluation of a compound's adherence to established principles such as Lipinski's Rule of Five. This rule posits that orally bioavailable drugs generally possess a specific set of physicochemical properties. While not a rigid determinant of success, adherence to these guidelines is a strong indicator of a compound's potential for good absorption and permeation. The predicted ADME properties for the parent compound, this compound, are summarized below.
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 256.27 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | 1.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 6 | ≤ 10 | Yes |
| Number of Violations | 0 | ≤ 1 | Yes |
Further computational analysis delves into more specific aspects of a compound's ADME profile, providing a more granular view of its potential behavior. These predictions can encompass a range of parameters from gastrointestinal absorption to potential interactions with metabolic enzymes.
| ADME Parameter | Predicted Outcome | Implication |
|---|---|---|
| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Permeant | No | Unlikely to cross into the central nervous system, potentially reducing CNS side effects. |
| CYP2D6 Inhibitor | No | Low probability of interfering with the metabolism of other drugs metabolized by this key enzyme. |
| CYP3A4 Inhibitor | No | Low probability of drug-drug interactions involving this major metabolic pathway. |
| Human Oral Bioavailability | Good | Indicates a favorable profile for oral administration. |
The collective data from these in silico assessments suggest that this compound possesses a promising drug-like profile. Its compliance with Lipinski's Rule of Five, coupled with predictions of high gastrointestinal absorption and good oral bioavailability, positions it and its derivatives as strong candidates for further investigation. The predicted lack of inhibition of major cytochrome P450 enzymes also suggests a lower likelihood of problematic drug-drug interactions. These computational insights are invaluable for guiding the synthetic efforts and biological evaluations necessary to advance this class of compounds toward clinical application.
Future Directions and Emerging Research Avenues for 9 4 Methoxyphenyl 9h Purine 2,6 Diamine Derivatives
Design and Synthesis of Multi-Targeting and Hybrid Purine (B94841) Scaffolds
The development of single-target drugs has been a cornerstone of pharmacology. However, the multifactorial nature of complex diseases such as cancer and neurodegenerative disorders has spurred interest in multi-target agents. researchgate.net The purine scaffold, a privileged structure in medicinal chemistry, is an ideal framework for designing multi-targeting and hybrid molecules. researchgate.netchemrxiv.org
Future research will likely focus on the rational design of 9-(4-Methoxyphenyl)-9H-purine-2,6-diamine derivatives that can simultaneously modulate multiple key biological targets. For instance, by incorporating pharmacophores known to interact with different kinases or receptors, novel compounds with synergistic or additive effects could be synthesized. A series of 9H-purine-2,6-diamine derivatives have been designed and evaluated as dual inhibitors of Janus kinase 2 (JAK2) and BRD4(BD2), demonstrating the feasibility of this approach. nih.gov One such compound, 9j , exhibited potent inhibitory activity against both targets and showed significant efficacy in a Ba/F3-JAK2V617F allograft model. nih.gov
Hybrid molecules, which combine the structural features of this compound with other active moieties, represent another promising avenue. This strategy aims to create chimeric compounds with dual functionalities, such as a kinase inhibitor linked to a molecule that enhances cell permeability or targets a specific cellular compartment. The synthesis of 2,6,9-trisubstituted purine derivatives inspired by the chemical structures of known kinase inhibitors has yielded compounds with high selectivity for Bcr-Abl, BTK, and FLT-ITD. nih.gov
| Compound | Target(s) | IC50 (nM) | Key Findings |
| 9j | JAK2/BRD4(BD2) | JAK2: 22, BRD4(BD2): 13 | Potent dual inhibitor, effective in an in vivo allograft model. nih.gov |
| 4f | Bcr-Abl | 70 | High selectivity for Bcr-Abl. nih.gov |
| 5j | BTK | 410 | High selectivity for BTK. nih.gov |
| 5b | FLT-ITD | 380 | High selectivity for FLT-ITD. nih.gov |
Strategies for Enhancing Receptor Selectivity and Potency
Achieving high receptor selectivity and potency is a critical goal in drug development to maximize therapeutic effects while minimizing off-target toxicities. nih.gov For this compound derivatives, several strategies can be employed to enhance these properties.
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence biological activity. nih.gov Systematic modifications of the substituents on the purine ring and the methoxyphenyl moiety can lead to the identification of derivatives with improved affinity and selectivity for their target receptors. For example, the introduction of different functional groups at the C2, C6, and N9 positions of the purine scaffold has been shown to significantly impact the inhibitory activity against various kinases. nih.govnih.gov
Computational modeling and molecular docking studies can provide valuable insights into the binding interactions between the purine derivatives and their target proteins. nih.govmdpi.com These in silico approaches can guide the rational design of new analogs with optimized geometries and electronic properties for enhanced binding. By identifying key amino acid residues in the active site, modifications can be introduced to the ligand to exploit specific interactions, such as hydrogen bonding or hydrophobic contacts, thereby increasing potency and selectivity. nih.gov
Furthermore, the synthesis of conformationally constrained analogs can lock the molecule in a bioactive conformation, leading to higher affinity for the target receptor. This can be achieved by introducing cyclic structures or rigid linkers into the molecule.
Addressing Acquired Resistance Mechanisms in Target Cell Lines
A significant challenge in cancer therapy is the development of acquired resistance to targeted drugs. nih.gov Understanding and overcoming these resistance mechanisms is crucial for the long-term efficacy of this compound derivatives.
One common mechanism of resistance is the emergence of mutations in the target protein that reduce drug binding. nih.gov To address this, future research should focus on developing next-generation inhibitors that are effective against both wild-type and mutant forms of the target. This can involve designing compounds that bind to different regions of the protein or that can accommodate the conformational changes induced by the mutations. The design of irreversible covalent inhibitors is a promising strategy, as they form a stable bond with the target protein, which can be more difficult for resistance mutations to overcome. nih.gov
Another mechanism of resistance involves the activation of bypass signaling pathways that compensate for the inhibition of the primary target. nih.gov The development of multi-target inhibitors, as discussed in section 7.1, is a key strategy to counteract this form of resistance. By simultaneously blocking the primary target and key components of the bypass pathway, it may be possible to prevent or delay the onset of resistance.
Pharmacogenomic approaches, which combine genomics and pharmacology, can help identify biomarkers that predict which patients are likely to develop resistance. nih.govresearchgate.net This information can be used to develop personalized treatment strategies, such as combination therapies that are tailored to the specific resistance mechanisms of an individual's tumor.
Exploration of Novel Biological Targets and Therapeutic Applications
While much of the research on purine derivatives has focused on their potential as kinase inhibitors for cancer therapy, the versatile purine scaffold has the potential to interact with a wide range of other biological targets. tandfonline.comontosight.ai Future research should explore the broader therapeutic applications of this compound and its analogs.
For example, purine derivatives have shown promise as antiviral and anti-inflammatory agents. nih.gov Investigating the activity of this compound derivatives against viral enzymes or key mediators of inflammation could open up new therapeutic avenues. The discovery that certain purine analogs can act as inhibitors of enzymes involved in purine metabolism suggests potential applications in metabolic disorders. nih.gov
Furthermore, the exploration of novel biological targets for these compounds is warranted. High-throughput screening of this compound derivatives against diverse panels of proteins could lead to the identification of unexpected and valuable biological activities. A study on reversine, a 2,6-diamino-substituted purine, and its analogs revealed their ability to cause cell cycle arrest, suggesting potential applications beyond their initial target of Aurora kinases. nih.gov
Application of Advanced In Vitro and In Vivo Preclinical Research Models
To accelerate the translation of promising this compound derivatives from the laboratory to the clinic, the use of advanced preclinical research models is essential.
In vitro models that more accurately recapitulate the complexity of human tissues, such as three-dimensional (3D) organoid cultures and patient-derived cell lines, can provide more predictive data on drug efficacy and toxicity. nih.gov These models can be used to study the effects of the compounds in a more physiologically relevant context and to investigate mechanisms of action and resistance. The evaluation of novel 9-ethyl-9H-purine derivatives against various tumor cell lines in vitro has been a crucial step in identifying their potential as anticancer agents. nih.gov
In vivo studies in animal models remain a critical component of preclinical development. Genetically engineered mouse models (GEMMs) that harbor specific mutations found in human diseases can provide valuable insights into the in vivo efficacy and pharmacodynamics of the compounds. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly being used as they are thought to better predict clinical outcomes. nih.gov The use of an MDA-MB-231 xenograft tumor mouse model was instrumental in demonstrating the anti-tumor activity of an irreversible covalent FGFR inhibitor based on a purine scaffold. nih.gov
Advanced imaging techniques can be used to non-invasively monitor drug distribution, target engagement, and therapeutic response in real-time in living animals. These technologies can provide crucial information to guide dose selection and treatment schedules for clinical trials.
Q & A
Q. How do solvent-exposed regions of the compound influence its interaction with biological targets?
- Methodological Answer : Perform solvent mapping (MD simulations) to identify regions with high solvent accessibility (e.g., 2- and 6-amino groups). Modify these regions with PEGylation or glycosylation to improve solubility or reduce immunogenicity. Experimental validation via surface plasmon resonance (SPR) measures binding affinity changes post-modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
